

chemical structure of Methyl 5-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-fluoro-2-nitrobenzoate**

Cat. No.: **B014937**

[Get Quote](#)

Introduction to a Versatile Synthetic Building Block

Methyl 5-fluoro-2-nitrobenzoate is an aromatic organic compound featuring a benzene ring substituted with a methyl ester, a nitro group, and a fluorine atom. This specific arrangement of functional groups—an ortho-nitro ester and a para-fluoro substituent relative to the nitro group—creates a molecule with distinct electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring and the ester moiety.^[1]

These characteristics make **Methyl 5-fluoro-2-nitrobenzoate** a valuable intermediate in organic synthesis. Its functional groups serve as handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Consequently, it is a sought-after building block in the development of novel pharmaceuticals and agrochemicals, where the introduction of fluoro and nitro groups can enhance metabolic stability, binding affinity, and overall bioactivity.^[2] This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.

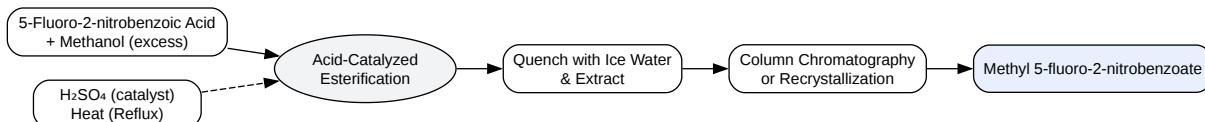
Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from designing reaction conditions to developing purification strategies. The key properties of **Methyl 5-fluoro-2-nitrobenzoate** are summarized below.

Table 1: Core Properties of **Methyl 5-fluoro-2-nitrobenzoate**

Property	Value	Source(s)
CAS Number	393-85-1	[3][4]
Molecular Formula	C ₈ H ₆ FNO ₄	[3]
Molecular Weight	199.14 g/mol	[3]
Appearance	White to yellow solid/powder	[2]
Melting Point	47 - 51 °C	[2]
Boiling Point	139 °C at 1.5 mmHg	[2]
Solubility	Slightly soluble in water; Soluble in DMSO and acetone.	[3][5]
InChI Key	JZLONOOYIXEAHM- UHFFFAOYSA-N	[6]

The structure of **Methyl 5-fluoro-2-nitrobenzoate** is visualized in the diagram below.


Caption: Chemical structure of **Methyl 5-fluoro-2-nitrobenzoate**.

Synthesis and Mechanistic Pathways

The most direct and common synthesis of **Methyl 5-fluoro-2-nitrobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This method is reliable, high-yielding, and utilizes readily available reagents.

Primary Synthetic Route: Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.^[7] In this case, 5-fluoro-2-nitrobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The use of excess methanol is a critical experimental choice; according to Le Châtelier's principle, it drives the equilibrium towards the formation of the methyl ester product and water.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 5-fluoro-2-nitrobenzoate**.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning the steps include built-in checks and rationale to ensure a successful outcome.

- Reagents and Equipment:

- 5-fluoro-2-nitrobenzoic acid (1.0 eq)
- Methanol (MeOH), anhydrous (10-20 volumes)
- Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

- Procedure:

- Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-2-nitrobenzoic acid and methanol. The large excess of methanol acts as both reactant and solvent. Begin stirring to dissolve the acid.

- Catalyst Addition (Causality): Cool the mixture in an ice bath. This is a critical safety and control step. The subsequent addition of concentrated sulfuric acid is highly exothermic. Slow, dropwise addition of H_2SO_4 prevents a dangerous temperature spike and potential side reactions.
- Reflux (Driving the Reaction): Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain reflux for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and water. This precipitates the less polar ester product while retaining polar impurities and the acid catalyst in the aqueous phase. Neutralize the mixture carefully with a saturated solution of $NaHCO_3$ until effervescence ceases. This step removes the H_2SO_4 catalyst and any unreacted carboxylic acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The organic layers are combined. This step isolates the desired ester from the aqueous phase.
- Drying and Concentration: Dry the combined organic layers over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator. This removes residual water and the extraction solvent to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) or by silica gel column chromatography to yield the pure **Methyl 5-fluoro-2-nitrobenzoate**.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount for any chemical compound used in research. The following section outlines the expected spectroscopic signatures for **Methyl 5-fluoro-2-nitrobenzoate** based on established principles of organic spectroscopy.^{[8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of **Methyl 5-fluoro-2-nitrobenzoate** is expected to show strong, characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Rationale
~1735-1750	Ester (C=O)	Stretching	Strong, sharp peak characteristic of an aromatic ester carbonyl. [10]
~1500-1550	Nitro (N-O)	Asymmetric Stretching	Strong absorption due to the -NO ₂ group. [10]
~1290-1360	Nitro (N-O)	Symmetric Stretching	Strong absorption, confirming the nitro group. [10]
~1250-1310	Ester (C-O)	Stretching	Strong peak for the ester C-O bond. [10]
~1000-1100	C-F	Stretching	Moderate to strong absorption for the aryl-fluoride bond.
~1600, ~1475	Aromatic C=C	Ring Stretching	Multiple sharp peaks of variable intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The aromatic region will display complex splitting patterns (multiplets)

due to coupling between the protons and with the fluorine atom. The methyl group will appear as a sharp singlet.

- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will be significantly downfield. Carbons attached to electronegative atoms (F, O, N) will also be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In Electron Ionization (EI) mode, a strong molecular ion peak $[\text{M}]^+$ at $\text{m/z} \approx 199$ is expected, confirming the molecular weight.^[11] Characteristic fragment ions may include losses of the methoxy group (-OCH₃, m/z 31), the nitro group (-NO₂, m/z 46), or the entire ester group (-COOCH₃, m/z 59).

Chemical Reactivity and Synthetic Applications

The reactivity of **Methyl 5-fluoro-2-nitrobenzoate** is dictated by its functional groups.

- Nucleophilic Aromatic Substitution (S_nAr): The aromatic ring is highly electron-deficient due to the powerful withdrawing effects of the ortho-nitro group and the para-fluoro group. This makes the ring susceptible to nucleophilic attack. The fluorine atom, being a good leaving group and located para to the activating nitro group, is the most likely site for substitution by strong nucleophiles.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a cornerstone of synthetic chemistry, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a key functional group for further derivatization.
- Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

Its utility as a synthetic intermediate is broad, serving as a precursor for various heterocyclic compounds and other complex organic molecules of interest to the pharmaceutical and

material science sectors.[2][12]

Safety and Handling

Methyl 5-fluoro-2-nitrobenzoate should be handled with appropriate care in a laboratory setting.

- Hazards: It may be harmful if swallowed, causing irritation to the skin, eyes, and respiratory tract.[13]
- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

Conclusion

Methyl 5-fluoro-2-nitrobenzoate is a strategically important chemical intermediate whose value lies in the precise arrangement of its reactive functional groups. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its synthetic potential effectively. The protocols and characterization data provided herein serve as a reliable foundation for its application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- NIST. (n.d.). 2-Fluoro-5-nitroaniline. NIST Chemistry WebBook.
- ChemBK. (2024). methyl 2-fluoro-5-nitrobenzoate.
- Johnston, C. T., et al. (n.d.). Spectroscopic Study of Nitroaromatic-Smectite Sorption Mechanisms. PubMed.
- Al-Ahmadi, A. A., & El-Shazly, A. K. (2018). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Ju, H., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Justia Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
- PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate.
- ResearchGate. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 5-fluoro-2-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. arctomsci.com [arctomsci.com]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 6. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic study of nitroaromatic-smectite sorption mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. homework.study.com [homework.study.com]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. chembk.com [chembk.com]

- To cite this document: BenchChem. [chemical structure of Methyl 5-fluoro-2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014937#chemical-structure-of-methyl-5-fluoro-2-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com